PF-04937319

概要

説明

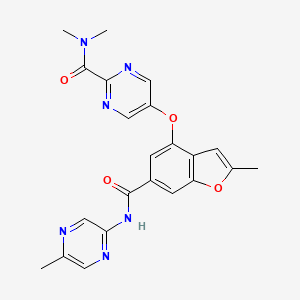

“N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide” is a glucokinase activator . It has been identified as a clinical candidate for the treatment of type 2 diabetes mellitus . The compound is a partial activator of the glucokinase enzyme .

Chemical Reactions Analysis

The major metabolic fate of this compound in human hepatocytes is N-demethylation to metabolite M1 . This reaction is catalyzed by CYP3A and CYP2C isoforms .科学的研究の応用

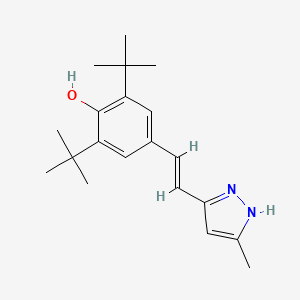

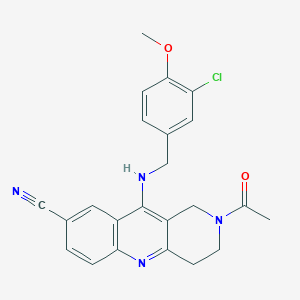

グルコキナーゼ活性化 {svg_1} {svg_2}

PF-04937319は、部分的なグルコキナーゼ活性化剤です {svg_3}. グルコキナーゼは、グルコースをグルコース6リン酸に変換する能力を高め、膵臓のβ細胞からのグルコース刺激性インスリン分泌と肝臓におけるグルコース取り込みを増加させます {svg_4}.

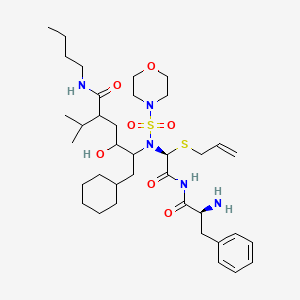

糖尿病治療 {svg_5} {svg_6}

This compoundは、2型糖尿病の治療のための臨床試験で使用されてきました {svg_7}. メトホルミンと併用すると、2型糖尿病の成人における血糖コントロールの改善が見られました {svg_8} {svg_9}.

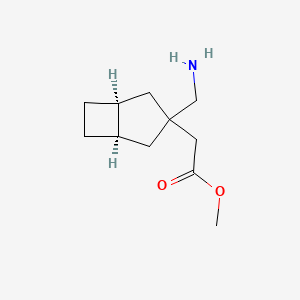

低血糖リスクの低減 {svg_10}

This compoundは、低血糖のリスクを軽減しながら有効性を維持するように設計されています {svg_11}. これは、多くの糖尿病薬の一般的な副作用である低血糖のリスクを最小限に抑えるため、糖尿病治療のより安全な選択肢となっています {svg_12}.

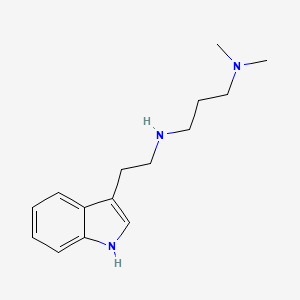

血糖コントロールの改善 {svg_13}

ランダム化二重盲検二重ダミー3期間クロスオーバー第1b相試験において、メトホルミン服用中の2型糖尿病患者(18~70歳)は、1日1回this compound(300 mg)、分割投与this compound(150+100 mg;朝食+昼食)、またはシタグリプチン(1日1回100 mg)を投与されました {svg_14}. 主要評価項目は、期間固有ベースラインからの14日目の加重平均日血糖(WMDG)の変化でした {svg_15}. 観測されたWMDG(mg/dL)のベースラインからの平均減少は、this compound(分割投与、-31.24;1日1回、-31.33)の方がシタグリプチン(-19.24)よりも大きかった {svg_16}.

グリコヘモグロビンへの優れた効果 {svg_17}

赤血球HbA1cの統合グルコースモデルを用いて、this compoundの両方の投与レジメンによる観測されたWMDG効果は、平均グリコヘモグロビン(HbA1c;分割投与、-0.88%;1日1回、-0.94%)について、シタグリプチン(-0.63%)と比較して臨床的に優れた効果をもたらすと予測されました {svg_18}.

安全性と忍容性 {svg_19}

This compoundの両方のレジメンにおけるWMDGへの効果は類似していましたが、分割投与レジメンは安全性と忍容性において若干有利であることが示唆されました {svg_20}.

作用機序

Target of Action

PF-04937319 is a partial activator of the glucokinase (GK) enzyme . Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β cells and promoting hepatic glucose uptake .

Mode of Action

This compound interacts with its target, the glucokinase enzyme, to enhance the conversion of glucose to glucose-6-phosphate . This interaction stimulates insulin secretion from pancreatic β cells and increases hepatic glucose uptake . The compound is designed to maintain glucose-lowering efficacy while reducing the risk of hypoglycemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . This results in increased insulin secretion and glucose uptake, thereby influencing the overall glucose homeostasis .

Pharmacokinetics

It has been studied in clinical trials, where it was administered once daily or in a split-dose regimen . The compound was found to be well-tolerated at doses up to 100 mg .

Result of Action

The activation of glucokinase by this compound leads to a decrease in fasting plasma glucose levels . In clinical trials, the compound was found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . It was also observed that this compound could maintain lower glucose levels without resulting in hypoglycemia .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s diet, physical activity level, and the presence of other medications

特性

IUPAC Name |

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKQITXHVYVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336892 | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245603-92-2 | |

| Record name | PF-04937319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04937319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04937319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

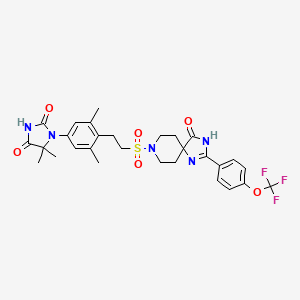

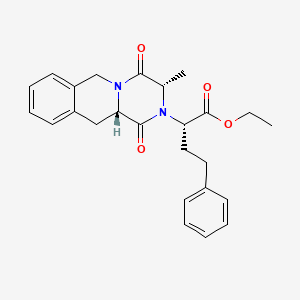

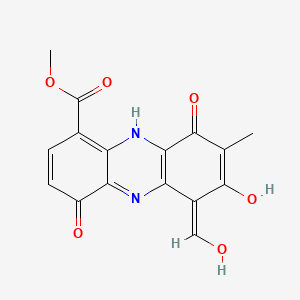

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)

![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)